molecular formula C10H13FO2 B12862182 2,6-Diethoxyfluorobenzene

2,6-Diethoxyfluorobenzene

Cat. No.: B12862182
M. Wt: 184.21 g/mol
InChI Key: DCIKVRUZURIZEK-UHFFFAOYSA-N
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Description

2,6-Diethoxyfluorobenzene is an organic compound characterized by the presence of two ethoxy groups and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethoxyfluorobenzene typically involves the fluorination of 2,6-diethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethoxyfluorobenzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2,6-diethoxybenzoic acid.

    Reduction: Formation of 2,6-diethoxybenzene.

    Substitution: Formation of 2,6-diethoxyaniline or 2,6-diethoxythiophenol.

Scientific Research Applications

2,6-Diethoxyfluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Diethoxyfluorobenzene depends on its specific application. In chemical reactions, the fluorine atom’s electron-withdrawing nature can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.

    2,6-Diethoxybenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2,6-Difluorobenzene: Contains two fluorine atoms, leading to different electronic and steric effects.

Uniqueness

2,6-Diethoxyfluorobenzene is unique due to the combination of ethoxy and fluorine substituents, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1,3-diethoxy-2-fluorobenzene

InChI

InChI=1S/C10H13FO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

DCIKVRUZURIZEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)F

Origin of Product

United States

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